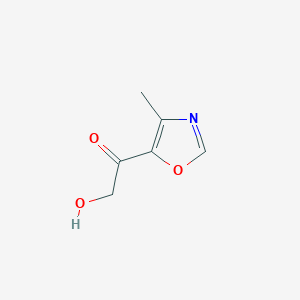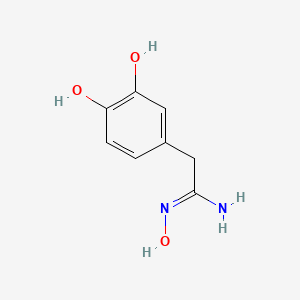
4'-Morpholinoacetoacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Morpholinoacetoacetanilide is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.3 g/mol . It is also known by its IUPAC name, N-(4-morpholin-4-ylphenyl)-3-oxobutanamide . This compound is characterized by the presence of a morpholine ring attached to an acetoacetanilide moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4’-Morpholinoacetoacetanilide can be synthesized through the reaction of aniline with ethyl acetoacetate or acetoacetyl chloride . The general procedure involves the following steps:
Reaction with Ethyl Acetoacetate: Aniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, and the product is isolated by crystallization.
Reaction with Acetoacetyl Chloride: Aniline is reacted with acetoacetyl chloride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 4’-Morpholinoacetoacetanilide typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Morpholinoacetoacetanilide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the morpholine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4’-Morpholinoacetoacetanilide has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-Morpholinoacetoacetanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4’-Morpholinoacetoacetanilide can be compared with other similar compounds, such as:
Acetoacetanilide: Lacks the morpholine ring, making it less versatile in certain synthetic applications.
4-Acetoacetamidoacetanilide: Similar structure but with different functional groups, leading to different reactivity and applications.
Morpholino derivatives: Compounds with similar morpholine rings but different substituents, affecting their chemical and biological properties.
The uniqueness of 4’-Morpholinoacetoacetanilide lies in its combination of the morpholine ring and the acetoacetanilide moiety, providing a unique set of chemical and biological properties that make it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
4433-80-1 |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
N-(4-morpholin-4-ylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)10-14(18)15-12-2-4-13(5-3-12)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
Clé InChI |
GJWXWJLLFSYCIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


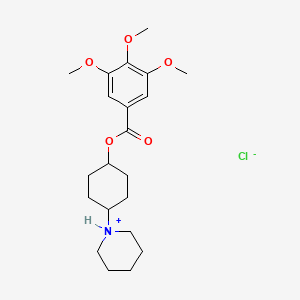
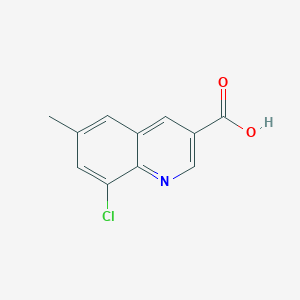

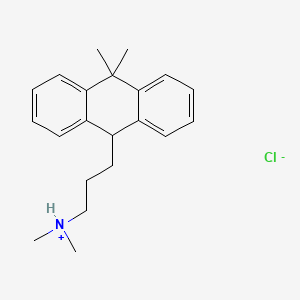


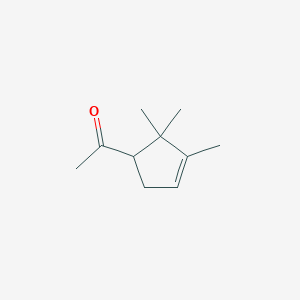
![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)




